

In Silico Prediction of Robinetin's Drug-Like Properties: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Robinetin*

Cat. No.: *B1679494*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetin, a pentahydroxyflavone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antiviral, antioxidant, and anticancer effects.[1][2][3][4] As with any potential therapeutic agent, a thorough evaluation of its drug-like properties is crucial for further development. This technical guide provides an in-depth overview of the in silico prediction of **Robinetin**'s physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and its interaction with protein targets through molecular docking. This document summarizes key predictive data from computational studies and outlines the methodologies employed, offering a valuable resource for researchers in the field of drug discovery and development.

Physicochemical Properties of Robinetin

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. These properties for **Robinetin**, as sourced from computational predictions and chemical databases, are summarized below.

Table 1: Predicted Physicochemical Properties of **Robinetin**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ O ₇	PubChem[5]
Molecular Weight	302.23 g/mol	PubChem[5]
IUPAC Name	3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one	PubChem[5]
XLogP3	1.6	PubChem[5]
Hydrogen Bond Donors	5	PubChem[5]
Hydrogen Bond Acceptors	7	PubChem[5]
Rotatable Bond Count	1	PubChem[5]
Topological Polar Surface Area	127 Å ²	PubChem[5]
Formal Charge	0	PubChem[5]

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

Computational models are invaluable for the early assessment of a compound's ADMET profile, helping to identify potential liabilities and guide further experimental work. The predicted ADMET properties of **Robinetin** are detailed below.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive review of **Robinetin** utilized the Deep-PK Predictions analysis to computationally estimate its ADMET properties.[1][2] The results suggest that while **Robinetin** is likely to be absorbed in the human intestine, its oral bioavailability is predicted to be low.[6]

Table 2: Predicted ADME Properties of **Robinetin**

Property	Prediction	Predictive Confidence
Absorption		
Human Oral Bioavailability (20%)	Non-bioavailable	Low
Human Oral Bioavailability (50%)	Bioavailable	Low
Human Intestinal Absorption	Absorbed	High
P-glycoprotein Inhibitor	Non-inhibitor	High
P-glycoprotein Substrate	Non-substrate	Medium
Distribution		
Blood-Brain Barrier Permeability	Non-permeable	High
Metabolism		
CYP1A2 Inhibitor	Inhibitor	Medium
CYP1A2 Substrate	Substrate	Low
CYP2C19 Inhibitor	Non-inhibitor	High
CYP2C19 Substrate	Non-substrate	High
CYP2C9 Inhibitor	Inhibitor	High
CYP2C9 Substrate	Non-substrate	High
CYP2D6 Inhibitor	Non-inhibitor	High
CYP2D6 Substrate	Non-substrate	High
CYP3A4 Inhibitor	Inhibitor	Medium
CYP3A4 Substrate	Non-substrate	High
Excretion		
Half-life	< 3 hours	-

Renal OCT2 Substrate

Non-substrate

Medium

Data sourced from a comprehensive review utilizing Deep-PK Predictions analysis.[1][6]

Toxicity Profile

In silico toxicity predictions are essential for flagging potential safety concerns early in the drug discovery pipeline.

Table 3: Predicted Toxicological Properties of **Robinetin**

Property	Prediction	Predictive Confidence
AMES Mutagenicity	Mutagen	Medium
Carcinogenicity	Carcinogen	Low
Hepatotoxicity (Human)	Hepatotoxic	Medium
hERG Inhibition	Non-inhibitor	High
Skin Sensitization (Human)	Non-sensitizer	Medium

Data sourced from a comprehensive review utilizing Deep-PK Predictions analysis.[1][6]

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction patterns of a ligand with a protein target.

Molecular Docking against SARS-CoV-2 Proteins

In silico molecular docking studies have been conducted to evaluate the antiviral potential of **Robinetin** against SARS-CoV-2. These studies demonstrated favorable binding affinities for the main protease (Mpro) and the spike glycoprotein, suggesting potential inhibitory activity against viral replication and entry into host cells.[1]

Table 4: Molecular Docking Results of **Robinetin** against SARS-CoV-2 Targets

Target Protein	Binding Affinity (kcal/mol)	Key Interactions
Main Protease (Mpro)	-8.3	Up to five hydrogen bonds and multiple hydrophobic contacts
Spike Glycoprotein	-7.6	Multiple hydrogen bonds and hydrophobic contacts

Data sourced from a 2025 comprehensive review.[\[1\]](#)

Other Reported Molecular Docking Studies

Robinetin has also been investigated through molecular docking for its inhibitory potential against other key protein targets implicated in various diseases.

- Cyclin-Dependent Kinase 1 (CDK1): Molecular docking studies have been performed to assess **Robinetin**'s inhibitory efficacy against CDK1, a key regulator of the cell cycle, which is often dysregulated in cancer.[\[1\]](#)
- Aryl Hydrocarbon Receptor (AhR): The interaction of **Robinetin** with the Aryl Hydrocarbon Receptor has been evaluated using molecular docking to explore its potential to modulate the activity of this receptor.[\[7\]](#)

Methodologies for In Silico Predictions

The following sections detail the typical experimental protocols for the computational methods cited in the prediction of **Robinetin**'s drug-like properties.

ADMET Prediction Protocol using Web-Based Servers (e.g., pkCSM, SwissADME)

In silico ADMET prediction is often carried out using online platforms that employ machine learning models trained on large datasets of chemical structures and their corresponding experimental data.

Experimental Protocol:

- **Ligand Preparation:** The 2D or 3D structure of **Robinetin** is obtained, typically in SMILES or SDF format.
- **Input to Server:** The chemical structure is submitted to the ADMET prediction server (e.g., pkCSM, SwissADME).
- **Prediction Calculation:** The server utilizes pre-built models based on graph-based signatures, machine learning algorithms, or physicochemical property calculations to predict various ADMET parameters.[\[8\]](#)
- **Results Analysis:** The output, usually a comprehensive table of predicted properties with confidence scores, is analyzed to assess the drug-likeness of the compound.

Molecular Docking Protocol (e.g., using AutoDock)

Molecular docking simulations are performed to understand the binding mode and affinity of a ligand to a protein target.

Experimental Protocol:

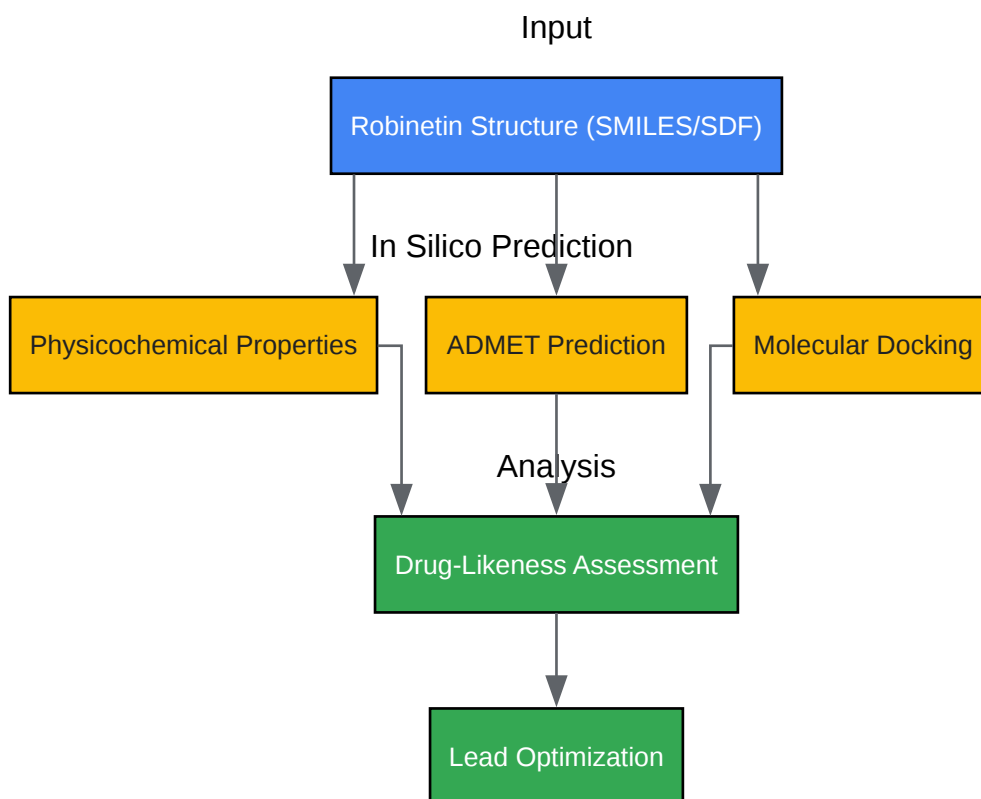
- **Protein Preparation:**
 - The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).
 - Water molecules and co-crystallized ligands are typically removed.
 - Polar hydrogen atoms are added, and non-polar hydrogens are merged.
 - Partial charges (e.g., Kollman charges) are assigned to the protein atoms.
- **Ligand Preparation:**
 - The 3D structure of **Robinetin** is generated and optimized for its lowest energy conformation.
 - Rotatable bonds are defined, and partial charges are assigned.
- **Grid Box Generation:**

- A 3D grid box is defined around the active site of the protein. The grid dimensions are set to encompass the entire binding pocket.
- Grid parameter files are generated to pre-calculate the interaction energies for different atom types.
- Docking Simulation:
 - A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations and orientations of the ligand within the grid box.[9]
 - Multiple docking runs are performed to ensure the reliability of the results.
- Results Analysis:
 - The resulting docked poses are clustered based on their root-mean-square deviation (RMSD).
 - The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding mode.
 - The binding energy (in kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are analyzed.

Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico prediction of drug-like properties.

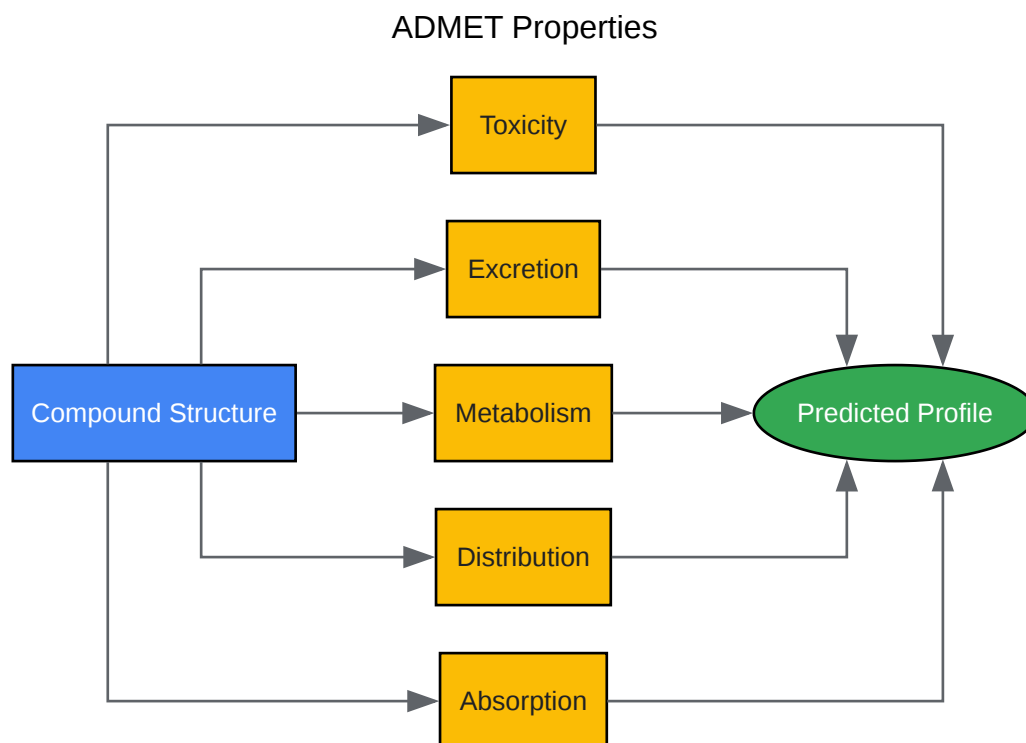


[Click to download full resolution via product page](#)

Caption: Workflow for in silico prediction of drug-like properties.

ADMET Prediction Logical Flow

This diagram outlines the logical flow of ADMET prediction.

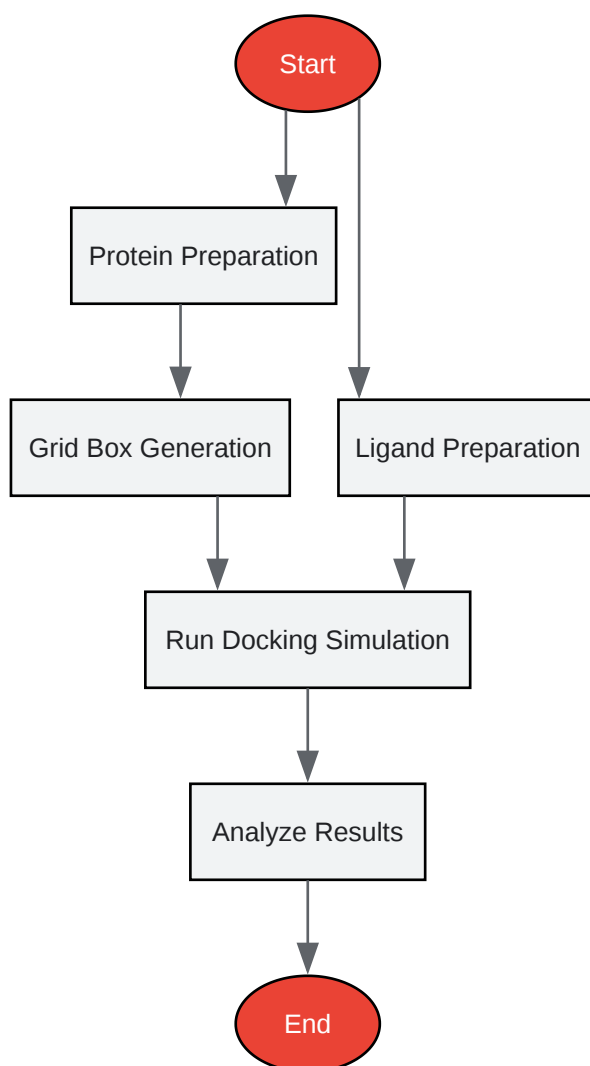


[Click to download full resolution via product page](#)

Caption: Logical flow of ADMET property prediction.

Molecular Docking Experimental Workflow

The diagram below details the steps involved in a molecular docking experiment.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for molecular docking.

Conclusion

The in silico prediction of **Robinetin**'s drug-like properties provides valuable insights for its future development as a therapeutic agent. The available data suggests that while **Robinetin** possesses several favorable characteristics, its low predicted oral bioavailability and potential for mutagenicity and carcinogenicity warrant further investigation through in vitro and in vivo studies. The molecular docking results highlight its potential to interact with various protein targets, supporting its diverse pharmacological activities. This technical guide serves as a comprehensive resource for researchers, summarizing the current state of knowledge on the

computationally predicted drug-like properties of **Robinetin** and outlining the methodologies to conduct similar assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robinetin | C₁₅H₁₀O₇ | CID 5281692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor | MDPI [mdpi.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Silico Prediction of Robinetin's Drug-Like Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679494#in-silico-prediction-of-robinetin-drug-like-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com